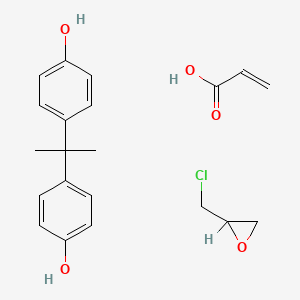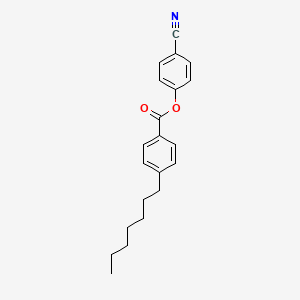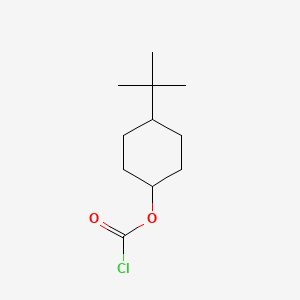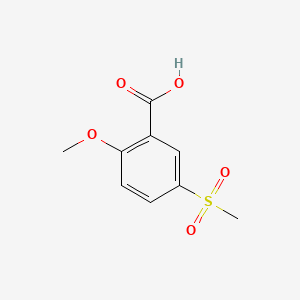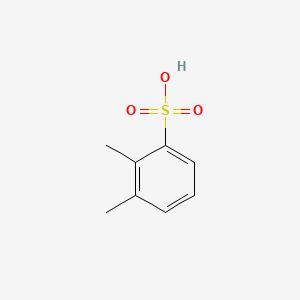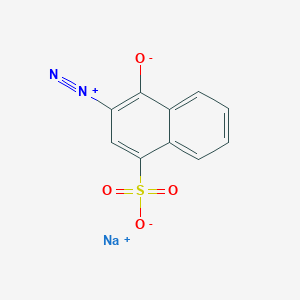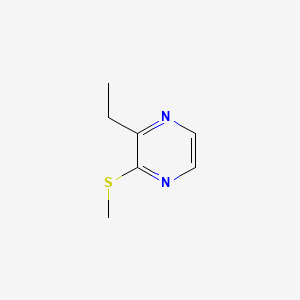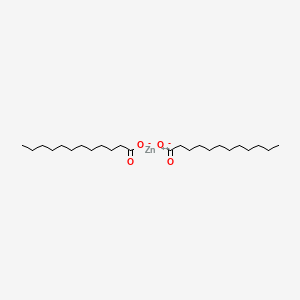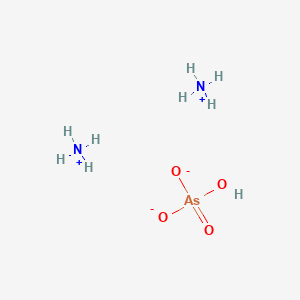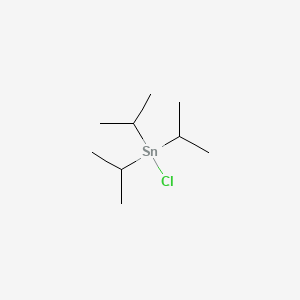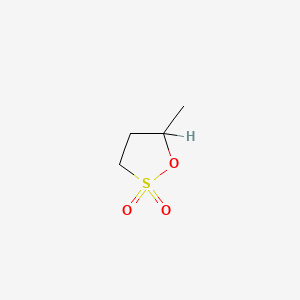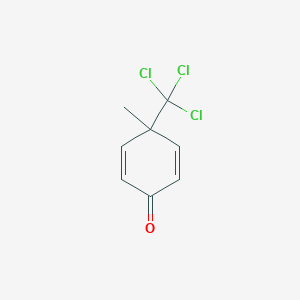
4-Methyl-4-(trichloromethyl)cyclohexa-2,5-dien-1-one
説明
4-Methyl-4-(trichloromethyl)cyclohexa-2,5-dien-1-one is a chemical compound with the linear formula C8H7Cl3O . It is a part of a collection of rare and unique chemicals provided by Sigma-Aldrich . It is used as an organic synthesis intermediate and pharmaceutical intermediate, mainly in laboratory research and chemical production processes .
Synthesis Analysis
The synthesis of 4-Methyl-4-(trichloromethyl)cyclohexa-2,5-dien-1-one has been studied using various methods. One such method involves the electrochemical reduction of the compound, which has been studied using cyclic voltammetry, rotating disk electrode voltammetry, and preparative electrolysis . Another method involves treatment with BunLi in THF (−60–0°C) .Molecular Structure Analysis
The molecular structure of 4-Methyl-4-(trichloromethyl)cyclohexa-2,5-dien-1-one contains a trichloromethyl substituent at a quaternary carbon atom .Chemical Reactions Analysis
The chemical reactions of 4-Methyl-4-(trichloromethyl)cyclohexa-2,5-dien-1-one have been studied. One notable reaction is reductive dehalogenation, which involves the initial two-electron reductive elimination of one of the geminal chlorine atoms followed by consecutive addition of a proton, simultaneous elimination of the two residual halogen atoms to form a carbene, and rearrangement of cyclohexadienone into the corresponding 4-methylcyclohepta-2,4,6-trien-1-one .Physical And Chemical Properties Analysis
The physical and chemical properties of 4-Methyl-4-(trichloromethyl)cyclohexa-2,5-dien-1-one include a molecular weight of 225.5 . The compound is a solid at room temperature and should be stored in a dry environment at 2-8°C .科学的研究の応用
1. Electrochemical Reduction
- Application Summary : This compound has been studied using cyclic voltammetry, rotating disk electrode voltammetry, and preparative electrolysis .
- Methods of Application : The study involved initial two-electron reductive elimination of one of the geminal chlorine atoms followed by consecutive addition of proton, simultaneous elimination of the two residual halogen atoms to form carbene, and rearrangement of cyclohexadienone into the corresponding 4-methylcyclohepta-2,4,6-trien-1-one .
- Results : The properties of 4-methyl-4-(trichloromethyl)cyclohexa-2,5-dien-1-one, which contains the trichloromethyl substituent at a quaternary carbon atom, have been studied .
2. Carbo- and Heterocyclizations
- Application Summary : This compound and its exo-η4-coordinated (by a RhCp-group) π-diene metal complex can undergo reactions of two new types: intermolecular autocondensation-heterocyclization and intramolecular carbocyclization .
- Methods of Application : The reactions were caused by treatment with Bu n Li in THF (−60–0°C) .
- Results : The intermolecular autocondensation-heterocyclization afforded 3,3-dichloro-3a,4′-dimethyl-4′-trichloromethyl-2,3,3a,6,7,8-hexahydrospiro-[benzofuran-2,1′-cyclohexa-2′,5′-dien]-6-one. The intramolecular carbocyclization yielded (η4-7,7-dichloro-1-hydroxy-4-methylbicyclo[2.2.1]hepta-2,5-diene)(η5-cyclopentadienyl)rhodium .
Safety And Hazards
Safety precautions for handling 4-Methyl-4-(trichloromethyl)cyclohexa-2,5-dien-1-one include avoiding dust formation, breathing mist, gas or vapours, and contact with skin and eyes. It is recommended to use personal protective equipment, wear chemical impermeable gloves, and ensure adequate ventilation. All sources of ignition should be removed, and personnel should be evacuated to safe areas. People should be kept away from and upwind of any spill or leak .
特性
IUPAC Name |
4-methyl-4-(trichloromethyl)cyclohexa-2,5-dien-1-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H7Cl3O/c1-7(8(9,10)11)4-2-6(12)3-5-7/h2-5H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RCHALGLCCGJUAE-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(C=CC(=O)C=C1)C(Cl)(Cl)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H7Cl3O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20324679 | |
| Record name | 4-Methyl-4-(trichloromethyl)cyclohexa-2,5-dien-1-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20324679 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
225.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-Methyl-4-(trichloromethyl)cyclohexa-2,5-dien-1-one | |
CAS RN |
3274-12-2 | |
| Record name | 3274-12-2 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=407523 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 4-Methyl-4-(trichloromethyl)cyclohexa-2,5-dien-1-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20324679 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 4-Methyl-4-trichloromethyl-2,5-cyclohexadien-1-one | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



